N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide
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Overview
Description
N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide is an indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a methoxy group and a tosyl group attached to the indole ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using reagents like methyl iodide in the presence of a base.
Acetylation: The final step involves the acetylation of the ethylamine side chain using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The tosyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Melatonin: Another indole derivative with a methoxy group, known for its role in regulating sleep-wake cycles.
Serotonin: An indole derivative involved in neurotransmission.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of both a methoxy group and a tosyl group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-[5-methoxy-1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-14-4-7-18(8-5-14)27(24,25)22-13-16(10-11-21-15(2)23)19-12-17(26-3)6-9-20(19)22/h4-9,12-13H,10-11H2,1-3H3,(H,21,23) |
InChI Key |
NKPYOTAGXZEJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCNC(=O)C |
Origin of Product |
United States |
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